molecular formula C10H15Br2N B008325 (S)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide CAS No. 100596-36-9

(S)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide

Cat. No.: B008325
CAS No.: 100596-36-9
M. Wt: 309.04 g/mol
InChI Key: COXLNWYFVXMNNR-FVGYRXGTSA-N
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Description

Benzoctamine is a drug that possesses sedative and anxiolytic properties. It is marketed under the trade name Tacitin by Ciba-Geigy. Unlike most sedative drugs, benzoctamine does not produce respiratory depression in clinical trials but rather stimulates the respiratory system. This makes it a safer alternative to other sedative and anxiolytic drugs such as benzodiazepines like diazepam .

Preparation Methods

The synthesis of benzoctamine involves several steps. One common synthetic route includes the reaction of N-methyl-9,10-ethanoanthracene-9(10H)-methanamine with appropriate reagents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzoctamine undergoes various chemical reactions, including:

    Oxidation: Benzoctamine can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the structure of benzoctamine.

    Substitution: Benzoctamine can undergo substitution reactions where certain functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Benzoctamine has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism by which benzoctamine reduces anxiety and produces sedation is not fully understood. it has been found to increase serotonin levels in the forebrain, which may mediate its anxiolytic effects similar to those of serotonin selective reuptake inhibitors. Benzoctamine also has antagonistic effects on epinephrine and norepinephrine, contributing to its pharmacologic and behavioral effects .

Comparison with Similar Compounds

Benzoctamine belongs to the class of compounds called dibenzobicyclo-octadienes. It is a tetracyclic compound, consisting of four rings in a three-dimensional configuration. It is structurally similar to the tetracyclic antidepressant maprotiline, differing only in the length of their side chain. Unlike benzodiazepines such as diazepam, benzoctamine does not cause respiratory depression, making it a safer alternative .

Similar Compounds

  • Maprotiline
  • Diazepam
  • Chlordiazepoxide

Benzoctamine’s unique property of stimulating the respiratory system while providing anxiolytic and sedative effects sets it apart from other similar compounds .

Properties

CAS No.

100596-36-9

Molecular Formula

C10H15Br2N

Molecular Weight

309.04 g/mol

IUPAC Name

(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide

InChI

InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m0./s1

InChI Key

COXLNWYFVXMNNR-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCCBr.Br

SMILES

CC(C1=CC=CC=C1)NCCBr.Br

Canonical SMILES

CC(C1=CC=CC=C1)NCCBr.Br

Synonyms

(2-BROMO-ETHYL)-(1-PHENYL-ETHYL)-AMINE HBR

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 g (605.32 mmole) of N-(2-hydroxyethyl)-α-methylbenzylamine produced in Example 5(1) above was suspended in 515 ml of 48% aqueous hydrobromic acid solution and the resulting suspension was reacted at 126° C. for 30 minutes under refluxing. The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 465 ml of aqueous hydrobromic acid and water, the reaction by-product, was removed. The residue was dissolved in 550 ml of acetone, and 500 ml of ethyl acetate and 670 ml of ether were added thereto. The reaction solution was stirred for 30 minutes, cooled to 0° C. and then allowed to stand for 3 hours. The resulting solid product was filtered, washed with 400 ml of ethyl acetate and then dried to obtain 97 g of the first crop of the title compound. The filtrate was then concentrated. The residue was dissolved in 450 ml of acetone, diluted with 680 ml of ether and then allowed to stand at 0° C. for 12 hours. The resulting solid product was filtered, collected, and washed with 450 ml of ethyl acetate to obtain 32.5 g of the second crop of the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
515 mL
Type
reactant
Reaction Step Two
Name
title compound
Yield
69.23%

Synthesis routes and methods II

Procedure details

76.61 g (630 mmole) of α-methylbenzylamine was dissolved in 77 ml of dichloromethane and 94.8 g (760 mmole) of 2-bromoethanol was added thereto. This mixture was stirred at 51° C. for 50 hours to complete the reaction. The reaction solution was concentrated under reduced pressure and 286.4 ml (2500 mmole) of 48% aqueous hydrobromic acid solution was added thereto and allowed to react at 126° C. for 30 minutes under refluxing. The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 250 ml of aqueous hydrobromic acid and water, the reaction by-product, was removed. The residue was dissolved in 350 ml of isopropyl alcohol with refluxing for 30 minutes, and this solution was cooled to 10° C. and then allowed to stand for 3 hours. The resulting solid product was filtered, washed with 50 ml of ethyl acetate and then dried to obtain 128.9 g of the title compound.
Quantity
76.61 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
94.8 g
Type
reactant
Reaction Step Two
Quantity
286.4 mL
Type
reactant
Reaction Step Three
Name
title compound
Yield
66.2%

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